molecular formula C8H8ClN3O4 B3058481 Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate CAS No. 89660-16-2

Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate

Cat. No.: B3058481
CAS No.: 89660-16-2
M. Wt: 245.62
InChI Key: SGTRCPLBAVBGBK-UHFFFAOYSA-N
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Description

Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate is a chemical compound with the molecular formula C8H8ClN3O4 and a molecular weight of 245.62 g/mol. It is a useful research chemical, often employed in various scientific studies due to its unique properties.

Preparation Methods

The synthesis of Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate typically involves the reaction of 6-chloro-2-nitro-3-pyridinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of ethyl (6-chloro-3-aminopyridyl)carbamate.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study its effects on various biological systems.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

    Ethyl carbamate: A simpler carbamate with different chemical properties.

    6-chloro-2-nitro-3-pyridinecarboxylic acid: The precursor used in the synthesis of this compound.

These compounds share some similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

ethyl N-(6-chloro-2-nitropyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O4/c1-2-16-8(13)10-5-3-4-6(9)11-7(5)12(14)15/h3-4H,2H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTRCPLBAVBGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40754833
Record name Ethyl (6-chloro-2-nitropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40754833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89660-16-2
Record name Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89660-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (6-chloro-2-nitropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40754833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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